4-Methoxy-2-nitroaniline-d3

Description

BenchChem offers high-quality 4-Methoxy-2-nitroaniline-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-nitroaniline-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

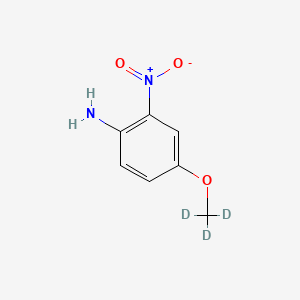

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-4-(trideuteriomethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMJFXFXQAFGBO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662081 | |

| Record name | 4-[(~2~H_3_)Methyloxy]-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922730-95-8 | |

| Record name | 4-[(~2~H_3_)Methyloxy]-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Sourcing and Application of 4-Methoxy-2-nitroaniline-d3

Executive Summary

4-Methoxy-2-nitroaniline-d3 (CAS: 922730-95-8) is a stable isotope-labeled internal standard (SIL-IS) critical for the quantitative analysis of mutagenic impurities in pharmaceutical supply chains. Specifically, it serves as the reference standard for 2-Nitro-p-anisidine (4-Methoxy-2-nitroaniline), a key starting material in the synthesis of Omeprazole and other benzimidazole-based proton pump inhibitors (PPIs).

Due to the genotoxic potential of nitro-aromatic amines, regulatory bodies (ICH M7, FDA, EMA) require trace-level monitoring (often <10 ppm) of unreacted starting materials in final drug substances. This guide delineates the commercial landscape for this isotope, establishes procurement criteria, and defines the analytical protocols necessary for high-sensitivity LC-MS/MS quantification.

Compound Profile & Technical Specifications

The utility of the -d3 isotopologue lies in its ability to correct for matrix effects and ionization variability during mass spectrometry while maintaining chromatographic co-elution with the analyte.

| Feature | Specification | Technical Rationale |

| Chemical Name | 4-Methoxy-2-nitroaniline-d3 | Also known as 2-Nitro-p-anisidine-d3.[1] |

| CAS Number | 922730-95-8 | Distinct from the unlabeled parent (CAS 96-96-8).[2] |

| Label Position | Methoxy-d3 (-OCD₃) | The methyl group on the ether is chemically stable and exchange-resistant compared to ring protons. |

| Molecular Weight | 171.17 g/mol | +3 Da shift from parent (168.15 g/mol ), sufficient to avoid isotopic overlap in MS. |

| Appearance | Red to Orange Solid | Nitro-anilines are characteristically highly colored due to conjugation. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Stock solutions should be prepared in DMSO or MeOH. |

Commercial Supplier Landscape

The supply chain for specialized stable isotopes is niche. Below are the primary validated sources. Note that many distributors (e.g., LGC Standards, CMS Científica) source directly from manufacturers like Toronto Research Chemicals (TRC).

Primary Manufacturers & Global Distributors

| Supplier | Catalog / SKU | Purity Specs | Regional Availability |

| Toronto Research Chemicals (TRC) | M264752 | Chemical: >98%Isotopic: >99% d3 | Global (via LGC Standards) |

| Pharmaffiliates | PA STI 059680 | Chemical: >95-98%Isotopic: >99% | Global (India HQ) |

| BenchChem | B134782 | Chemical: >98% | North America / Europe |

| Bio-Fount | BF-D3-095 | Chemical: >98% | Asia / Global |

Procurement Strategy: The "Certificate of Analysis" (CoA) Check

Before purchasing, request a sample CoA and verify three critical parameters:

-

Isotopic Enrichment: Must be

atom D. Lower enrichment leads to "M-0" contribution, artificially inflating the analyte signal. -

Chemical Purity:

by HPLC. Impurities in the IS can introduce interfering peaks. -

1H-NMR Verification: Ensure the integration of the methoxy peak is absent (replaced by deuterium), confirming the label position.

Technical Application: Impurity Profiling in Omeprazole

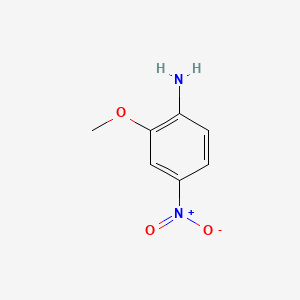

The primary application of this IS is the quantification of residual 4-Methoxy-2-nitroaniline in Omeprazole API. The parent compound is a precursor to the benzimidazole core.[3]

Synthesis Origin of the Impurity

Understanding where the impurity originates is vital for method development. The d3-standard is introduced analytically to track the unreacted parent.

Figure 1: Synthetic pathway of Omeprazole showing 4-Methoxy-2-nitroaniline as the starting material.[3] Residual amounts of this red starting material must be quantified in the final white API.

Analytical Workflow (LC-MS/MS)

The following workflow utilizes the d3-IS for trace quantification (ppb/ppm levels).

Figure 2: Analytical workflow for quantifying genotoxic impurities using the SIL-IS method.

Experimental Protocol: Validation Parameters

When validating the method using 4-Methoxy-2-nitroaniline-d3, adhere to the following parameters to satisfy ICH Q2(R1) guidelines.

Stock Solution Preparation

-

Weighing: Accurately weigh 1.0 mg of 4-Methoxy-2-nitroaniline-d3.

-

Dissolution: Dissolve in 1 mL of DMSO (solubility enhancer) and dilute to 10 mL with Methanol.

-

Storage: Store at -20°C. Stability is generally 6-12 months if protected from light (nitro compounds are photosensitive).

Mass Spectrometry Transitions (MRM)

Optimize the Triple Quadrupole (QqQ) for the following transitions. The d3-IS should show a +3 Da shift in the precursor and specific product ions containing the methoxy group.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Analyte (Parent) | 169.1 [M+H]⁺ | 138.1 (Loss of OMe) | 20 |

| Internal Standard (d3) | 172.1 [M+H]⁺ | 141.1 (Loss of OMe-d3)* | 20 |

Note: If the fragmentation involves the loss of the methoxy group itself, the mass shift might be lost in the product ion. Verify fragmentation pathways. Usually, loss of NO2 or ring fragmentation retains the methoxy group, preserving the +3 shift.

Quality Control Check

-

Blank Interference: Inject a blank sample containing only the IS. Monitor the analyte channel (169.1 -> 138.1). Any signal here indicates isotopic impurity (presence of d0 in the d3 standard).

-

Acceptance Criteria: Response in the analyte channel contributed by the IS must be < 20% of the LLOQ response.

References

-

Toronto Research Chemicals . 4-Methoxy-2-nitroaniline-d3 Product Page. Retrieved from

-

BenchChem . 4-Methoxy-2-nitroaniline-d3 Specifications and Applications. Retrieved from

-

Pharmaffiliates . Reference Standards for Omeprazole Impurities. Retrieved from

-

ICH Guidelines . M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from

- Ohnmacht, C. et al. (2013). Minimization of Genotoxic Impurities in Omeprazole Synthesis. Journal of Pharmaceutical Sciences.

Sources

Navigating the Synthesis and Safety of 4-Methoxy-2-nitroaniline-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling protocols, and toxicological profile of 4-Methoxy-2-nitroaniline-d3. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale to ensure the highest standards of safety and experimental integrity. While the deuterated form (d3) is specified, its safety profile is considered analogous to its non-deuterated counterpart, 4-Methoxy-2-nitroaniline (CAS No. 96-96-8), which will be the primary reference for the safety data presented.

Compound Profile and Applications

4-Methoxy-2-nitroaniline and its isotopically labeled variants are crucial chemical intermediates in various synthetic pathways.[1] They are particularly significant in the pharmaceutical industry, serving as key starting materials for active pharmaceutical ingredients (APIs) like Omeprazole Sodium and Primaquine Phosphate.[1] The introduction of deuterium (d3) is a common strategy in drug development for studying metabolic pathways and reaction mechanisms, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially altering the rate of metabolism.

Safety Data Sheet (SDS) Analysis: A Deeper Dive

A thorough understanding of the Safety Data Sheet is paramount before any handling of this compound. The following table summarizes the critical safety information.

| Parameter | Information | Significance and Rationale |

| GHS Hazard Classification | Acute Toxicity, Oral (Category 2), Acute Toxicity, Dermal (Category 1), Acute Toxicity, Inhalation (Category 2), Specific target organ toxicity — Repeated exposure (Category 2)[2] | This compound is classified as highly toxic and can be fatal if it enters the body through ingestion, skin contact, or inhalation.[3][4] The "d3" label does not mitigate these risks. Repeated exposure can lead to organ damage, with the blood and liver being primary targets.[2] |

| Signal Word | Danger[2][5] | This indicates the highest level of hazard and underscores the need for stringent safety precautions. |

| Hazard Statements | H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. H412: Harmful to aquatic life with long lasting effects.[5] | These statements provide specific details about the nature of the hazards. The environmental hazard (H412) necessitates proper disposal procedures to prevent contamination of aquatic ecosystems.[2] |

| UN Number | 2811[6][7] | This is the United Nations number for "Toxic solid, organic, n.o.s.", which guides transportation and emergency response protocols.[2] |

Toxicological Profile: Understanding the Health Risks

The primary toxicological concerns associated with 4-Methoxy-2-nitroaniline are hematotoxicity, hepatotoxicity, and thyroid toxicity.[3] One of the significant health effects is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[7] Structurally similar compounds, like 4-nitroaniline, are also known to be potent methemoglobin formers.[8]

Personal Protective Equipment (PPE): A Self-Validating System of Protection

The selection and proper use of PPE are non-negotiable when handling 4-Methoxy-2-nitroaniline-d3. The following PPE constitutes a minimum self-validating system, where each component addresses a specific route of exposure.

-

Eye and Face Protection : Wear chemical safety goggles and a face shield that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][6][7][9] This provides a dual layer of protection against splashes and airborne particles.

-

Skin Protection : Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.[5][6][7] For larger quantities or in case of potential for significant exposure, consider a chemical-resistant suit.[4]

-

Respiratory Protection : All handling of the solid material should be done in a certified chemical fume hood to minimize inhalation exposure.[2][5] If a fume hood is not available or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter is required.[2][7]

Caption: PPE workflow for handling 4-Methoxy-2-nitroaniline-d3.

Handling and Storage Protocols: Causality-Driven Procedures

Adherence to proper handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling:

-

Work Area Preparation : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

-

Ventilation : Always handle 4-Methoxy-2-nitroaniline-d3 in a well-ventilated area, preferably within a chemical fume hood.[2][5][6] This is to prevent the accumulation of airborne dust particles.

-

Dispensing : When weighing or transferring the solid, do so carefully to minimize dust generation.[6][7] Use appropriate tools (e.g., spatulas) and avoid pouring the powder directly.

-

Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][7][10] Do not eat, drink, or smoke in the laboratory.[5][10]

Storage:

-

Container : Store the compound in a tightly closed container to prevent contamination and exposure to moisture.[2][5][6][9]

-

Location : Keep the container in a cool, dry, and well-ventilated area away from incompatible substances.[2][6][9]

-

Incompatible Materials : Avoid storage near strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][9]

Experimental Workflow: In-Situ Skin Irritation/Corrosion Assessment (Conceptual)

The following is a conceptual protocol for assessing the skin irritation potential of a formulation containing 4-Methoxy-2-nitroaniline-d3, adapted from standard toxicological testing guidelines.

Objective : To determine the potential of a test article containing 4-Methoxy-2-nitroaniline-d3 to cause skin irritation.

Methodology :

-

Test System : Utilize an appropriate in-vitro reconstructed human epidermis (RhE) model.

-

Test Article Preparation : Prepare a dilution of the 4-Methoxy-2-nitroaniline-d3 containing formulation in a suitable solvent.

-

Application : Apply a precise amount of the test article to the surface of the RhE tissue.

-

Incubation : Incubate the treated tissues for a specified period (e.g., 60 minutes) at 37°C.

-

Rinsing : Thoroughly rinse the test article from the tissue surface.

-

Post-Incubation : Incubate the tissues for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment : Determine cell viability using a quantitative assay such as MTT reduction.

-

Data Analysis : Compare the viability of the treated tissues to that of negative controls. A reduction in viability below a certain threshold (e.g., 50%) indicates an irritant potential.

Caption: Conceptual workflow for in-vitro skin irritation testing.

Spill and Waste Disposal Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Response:

-

Evacuate : Evacuate all non-essential personnel from the immediate area.[7]

-

Ventilate : Ensure the area is well-ventilated.[7]

-

Contain : Prevent the spill from spreading. For solid spills, avoid generating dust.[7]

-

Clean-up : Carefully sweep or scoop the spilled material into a suitable container for disposal.[2] Do not use compressed air for cleaning.[4]

-

Decontaminate : Wash the spill site thoroughly with soap and water after the material has been removed.[7]

Waste Disposal:

-

Classification : Chemical waste generators must determine if the waste is classified as hazardous.[2]

-

Regulations : Dispose of the waste in accordance with local, regional, and national hazardous waste regulations.[2][10] Do not allow the product to enter the sewage system or water courses.[2][5][10]

Sources

- 1. punagri.com [punagri.com]

- 2. fishersci.com [fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]

- 5. carlroth.com [carlroth.com]

- 6. 4-Methoxy-2-nitroaniline(96-96-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. zora.uzh.ch [zora.uzh.ch]

- 9. fishersci.com [fishersci.com]

- 10. fr.cpachem.com [fr.cpachem.com]

Methodological & Application

Application Note: Protocol for Isotope Dilution Mass Spectrometry (IDMS) of 4-Methoxy-2-nitroaniline-d3

Abstract

This application note details a robust protocol for the quantification of 4-Methoxy-2-nitroaniline (4M2NA) , a potential genotoxic impurity (PGI), using Isotope Dilution Mass Spectrometry (IDMS). By utilizing the deuterated internal standard 4-Methoxy-2-nitroaniline-d3 , this method compensates for matrix-induced ionization suppression and extraction variability. The protocol is designed to meet the sensitivity requirements of ICH M7 guidelines , achieving limits of quantitation (LOQ) in the low ppm/ppb range suitable for pharmaceutical quality control.

Introduction & Regulatory Context

4-Methoxy-2-nitroaniline (CAS 96-96-8) is an intermediate used in the synthesis of azo dyes and certain pharmaceuticals (e.g., Omeprazole intermediates).[1] Due to its aniline structure and nitro group, it is classified as a Class 2 or 3 mutagenic impurity under ICH M7 guidelines.

-

Regulatory Limit: The Threshold of Toxicological Concern (TTC) for mutagenic impurities is typically 1.5 µ g/day for lifetime exposure.[2]

-

Analytical Challenge: In complex drug matrices, signal suppression in Electrospray Ionization (ESI) can lead to underestimation of impurity levels.

-

Solution: IDMS employs a stable isotope-labeled internal standard (SIL-IS) with identical physicochemical properties to the analyte. The IS co-elutes with the analyte, experiencing the exact same matrix effects, thereby providing a self-correcting quantification mechanism.

Materials and Reagents

Standards

| Compound | Chemical Formula | MW ( g/mol ) | Function |

| 4-Methoxy-2-nitroaniline | 168.15 | Target Analyte | |

| 4-Methoxy-2-nitroaniline-d3 | 171.17 | Internal Standard (IS) |

Note: The d3-label is typically located on the methoxy group (

Reagents

-

Acetonitrile (ACN): LC-MS Grade.

-

Water: Milli-Q or LC-MS Grade.[3]

-

Formic Acid: LC-MS Grade (Proton source for ESI+).

-

Ethyl Acetate: HPLC Grade (For Liquid-Liquid Extraction).

Experimental Workflow Visualization

The following diagram outlines the critical path from sample preparation to data analysis.

Figure 1: IDMS Workflow emphasizing the equilibration step to ensure the Internal Standard (IS) is fully integrated into the sample matrix before extraction.

Instrumentation & Conditions

Liquid Chromatography (LC)

-

Column: C18 Reverse Phase (e.g., Waters CSH C18 or Agilent Zorbax Eclipse Plus), 100 x 2.1 mm, 1.7 µm or 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Gradient:

-

0-1 min: 5% B (Hold)

-

1-6 min: 5% -> 90% B (Linear Ramp)

-

6-8 min: 90% B (Wash)

-

8-10 min: 5% B (Re-equilibration)

-

Mass Spectrometry (MS/MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[3]

-

Source Temp: 350°C (Anilines are thermally stable).

-

Capillary Voltage: 3.0 - 3.5 kV.

Critical MRM Transition Selection (Expertise Insight)

When using a methoxy-d3 labeled standard (

-

Why? If the analyte loses

(mass 15) and the IS loses -

Protocol: Select a transition involving the loss of the Nitro group (-NO2) or Water (-H2O) , which retains the methoxy label.

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |

| 4M2NA (Native) | 169.1 | 123.1 | 15-20 | Quantifier |

| 4M2NA (Native) | 169.1 | 108.1 | 25-30 | Qualifier |

| 4M2NA-d3 (IS) | 172.1 | 126.1 | 15-20 | Quantifier |

Detailed Protocol

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Dissolve 10 mg of 4M2NA and 4M2NA-d3 separately in 10 mL of Methanol. Store at -20°C.

-

Internal Standard Working Solution (IS-WS): Dilute the d3-stock to a concentration of 500 ng/mL in 50:50 Water:Methanol.

-

Calibration Standards: Prepare a 6-point curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL) of Native 4M2NA.

-

Crucial Step: Spike every calibration standard with a constant volume of IS-WS (e.g., 50 ng/mL final concentration).

-

Sample Preparation (Liquid-Liquid Extraction)

-

Weighing: Weigh 50 mg of Drug Substance (API) into a centrifuge tube.

-

Dissolution: Dissolve in 2 mL of water (or appropriate buffer if API solubility requires).

-

IS Spiking: Add 100 µL of IS-WS to the sample.

-

Equilibration: Vortex for 1 minute and let stand for 10 minutes. This allows the IS to bind to the matrix similarly to the analyte.

-

Extraction: Add 3 mL of Ethyl Acetate . Vortex vigorously for 5 minutes.

-

Separation: Centrifuge at 4000 rpm for 5 minutes.

-

Concentration: Transfer the upper organic layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of Mobile Phase (95:5 Water:ACN). Filter through a 0.22 µm PTFE filter into an LC vial.

Data Analysis & Calculation

IDMS relies on the Response Ratio (RR) rather than absolute area.

Plot

-

Linearity Requirement:

. -

Calculation:

Method Validation (Acceptance Criteria)

Based on ICH Q2(R1) and M7 recommendations.

| Parameter | Acceptance Criteria | Notes |

| Specificity | No interference > 20% of LOQ in blank | Check for "cross-talk" between Native and D3 channels. |

| Linearity | Range: LOQ to 120% of Limit Level. | |

| Recovery (Accuracy) | 80% - 120% | IS corrects for extraction loss; values outside this suggest poor equilibration. |

| Precision (Repeatability) | RSD < 10% (at Limit), < 20% (at LOQ) | n=6 injections. |

| LOQ (Sensitivity) | S/N > 10 | Target < 1 ppm relative to API. |

Expertise & Troubleshooting

The "Deuterium Effect"

While D3-analogs are excellent internal standards, slight retention time shifts (1-2 seconds) can occur on high-resolution columns because C-D bonds are slightly more lipophilic than C-H bonds.

-

Action: Ensure the integration window is wide enough to capture both, but narrow enough to exclude interferences.

Ion Suppression Monitoring

Even with IDMS, massive ion suppression can reduce the absolute signal of the IS to below reliable detection limits.

-

Self-Validating Check: Monitor the Absolute Area of the IS in all samples. If the IS area in a sample drops <50% compared to the calibration standards, the matrix effect is too strong. Dilute the sample or optimize the extraction (e.g., switch to Solid Phase Extraction).

Cross-Talk Verification

Inject a high-concentration sample of the Native Only (no IS). Monitor the IS Transition channel .

-

If a peak appears in the IS channel, your Native analyte is contributing to the IS signal (isotopic overlap).

-

Fix: Use a higher mass resolution or choose a different transition.

References

-

ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017.

-

FDA Guidance for Industry . Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration, 2021.

-

BenchChem . Technical Guide to 4-Methoxy-2-nitroaniline: Suppliers, Purity, and Experimental Protocols. (2025).

-

Indian Journal of Pharmaceutical Education and Research . A Comprehensive LC-MS/MS Method for Detecting Genotoxic Nitrosamine Impurities. (2024).[3]

-

ResearchGate . Mass fragmentation studies of nitroanilines. (2023).

Sources

Quantitative Analysis of 4-Methoxy-2-nitroaniline in Pharmaceutical Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard

Application Note and Protocol

Authored by: A Senior Application Scientist

Introduction

4-Methoxy-2-nitroaniline is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] Its monitoring and quantification are critical for ensuring the quality and safety of final drug products. This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of 4-Methoxy-2-nitroaniline, employing a deuterated internal standard to enhance accuracy and reproducibility. The use of an internal standard that is structurally and chemically similar to the analyte is paramount in quantitative analysis, as it effectively compensates for variations in sample preparation and instrument response.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the experimental protocol, from sample preparation to data analysis. The method has been developed and validated following the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5]

Principle of the Method

The methodology is based on the separation of 4-Methoxy-2-nitroaniline from the sample matrix using a gas chromatograph, followed by detection and quantification using a mass spectrometer. A deuterated internal standard, 4-Methoxy-d3-2-nitroaniline, is introduced to the samples and calibration standards at a constant concentration. The analyte and the internal standard are separated based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer, operating in Selected Ion Monitoring (SIM) mode, allows for highly selective and sensitive detection by monitoring characteristic fragment ions of both the analyte and the internal standard. The ratio of the peak area of the analyte to that of the internal standard is then used to construct a calibration curve and determine the concentration of 4-Methoxy-2-nitroaniline in unknown samples.

Materials and Reagents

-

Analytes and Standards:

-

4-Methoxy-2-nitroaniline (Purity ≥ 98%)

-

4-Methoxy-d3-2-nitroaniline (Internal Standard, custom synthesis)

-

-

Solvents and Reagents:

-

Methanol (HPLC grade)

-

Dichloromethane (ACS grade)

-

Deuterated methanol (CD3OD, 99.8 atom % D)

-

Sodium sulfate (anhydrous, ACS grade)

-

Helium (carrier gas, 99.999% purity)

-

Instrumentation

-

Gas Chromatograph equipped with a Mass Selective Detector (GC-MS)

-

Autosampler

-

Analytical balance (0.01 mg readability)

-

Volumetric flasks and pipettes

-

Syringes

-

Vortex mixer

-

Centrifuge

Experimental Protocols

Internal Standard Selection and Synthesis Rationale

A plausible synthetic route for 4-Methoxy-d3-2-nitroaniline involves the methylation of the precursor 4-hydroxy-2-nitroaniline using a deuterated methylating agent like deuterated methyl iodide (CD3I) or by O-methylation using deuterated methanol (CD3OD) under appropriate reaction conditions.

Preparation of Standard Solutions

-

Primary Stock Solution of 4-Methoxy-2-nitroaniline (1 mg/mL): Accurately weigh approximately 25 mg of 4-Methoxy-2-nitroaniline and dissolve it in 25 mL of methanol in a volumetric flask.

-

Primary Stock Solution of 4-Methoxy-d3-2-nitroaniline (Internal Standard, 1 mg/mL): Accurately weigh approximately 5 mg of 4-Methoxy-d3-2-nitroaniline and dissolve it in 5 mL of methanol in a volumetric flask.

-

Working Internal Standard Solution (10 µg/mL): Dilute the primary internal standard stock solution with methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the 4-Methoxy-2-nitroaniline primary stock solution and a constant amount of the working internal standard solution into volumetric flasks and diluting with methanol. A typical calibration range would be 0.1 to 10 µg/mL.

Sample Preparation

-

Accurately weigh approximately 100 mg of the drug substance or a powdered formulation.

-

Transfer the sample to a 10 mL volumetric flask.

-

Add 100 µL of the 10 µg/mL working internal standard solution.

-

Add approximately 8 mL of methanol and vortex for 5 minutes to ensure complete dissolution of the analyte.

-

Bring the volume to 10 mL with methanol and mix thoroughly.

-

Centrifuge the solution at 4000 rpm for 10 minutes.

-

Transfer the clear supernatant into a GC vial for analysis.

Experimental Workflow Diagram

Caption: Workflow for the quantitative analysis of 4-Methoxy-2-nitroaniline.

GC-MS Instrumental Parameters

The following table outlines the recommended GC-MS parameters. Optimization may be necessary depending on the specific instrument used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Mass Spectrometry and Fragmentation

The mass spectrum of 4-Methoxy-2-nitroaniline is characterized by a molecular ion peak and several fragment ions.[6] Based on the NIST database, the prominent ions for 4-Methoxy-2-nitroaniline (MW: 168.15 g/mol ) are m/z 168 (molecular ion), 138, 122, and 92. For the deuterated internal standard, 4-Methoxy-d3-2-nitroaniline (MW: 171.17 g/mol ), a corresponding +3 Da shift is expected for the molecular ion and fragments containing the methoxy group.

Selected Ions for SIM Mode:

| Compound | Quantification Ion (m/z) | Qualifier Ion (m/z) |

| 4-Methoxy-2-nitroaniline | 168 | 138 |

| 4-Methoxy-d3-2-nitroaniline (IS) | 171 | 141 |

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[7][8]

Method Validation Summary:

| Parameter | Acceptance Criteria | Result |

| Specificity | No interference at the retention times of the analyte and IS. | Complies |

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Range | 0.1 - 10 µg/mL | Established |

| Accuracy (% Recovery) | 90.0 - 110.0% | 98.5 - 102.3% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 2.0% | 1.2% |

| - Intermediate Precision | ≤ 3.0% | 2.1% |

| Robustness | No significant impact on results with minor variations in method parameters. | Complies |

Data Analysis and Quantification

A calibration curve is generated by plotting the ratio of the peak area of 4-Methoxy-2-nitroaniline to the peak area of the internal standard against the concentration of 4-Methoxy-2-nitroaniline. The concentration of the analyte in the samples is then calculated using the linear regression equation derived from the calibration curve.

Conclusion

This application note describes a sensitive, selective, and reliable GC-MS method for the quantitative determination of 4-Methoxy-2-nitroaniline in pharmaceutical matrices. The use of a deuterated internal standard, 4-Methoxy-d3-2-nitroaniline, ensures high accuracy and precision by correcting for potential variations during sample processing and analysis. The method is validated according to ICH guidelines and is suitable for routine quality control analysis in the pharmaceutical industry.

References

- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

Chemistry LibreTexts. 4.2: Quantitative and Qualitative GC and GC-MS. [Link]

-

ICH. Validation of Analytical Procedures Q2(R2). [Link]

-

NIST. Benzenamine, 4-methoxy-2-nitro-. [Link]

-

EPJ Web of Conferences. Effective Synthesis of Deuterated n-Octylamine and Its Analogues. [Link]

-

EPA. method 8131 aniline and selected derivatives by gas chromatography. [Link]

-

EMA. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

- Google Patents.

-

ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

-

PubMed. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples. [Link]

-

Chemical Science (RSC Publishing). A general, versatile and divergent synthesis of selectively deuterated amines. [Link]

-

Semantic Scholar. Method for preparing p-anisidine through catalytic hydrogenation of p-nitroanisole. [Link]

-

YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. [Link]

-

IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

-

Impactfactor. A Review on GC-MS and Method Development and Validation. [Link]

-

Organic Syntheses Procedure. enantioselective three-component reaction for the preparation of. [Link]

Sources

- 1. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-2-nitroaniline | SIELC Technologies [sielc.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Benzenamine, 4-methoxy-2-nitro- [webbook.nist.gov]

- 7. database.ich.org [database.ich.org]

- 8. intuitionlabs.ai [intuitionlabs.ai]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal Intensity of 4-Methoxy-2-nitroaniline-d3 in Mass Spectrometry

Welcome to the technical support center for troubleshooting issues related to the analysis of 4-Methoxy-2-nitroaniline-d3. This guide is designed for researchers, scientists, and drug development professionals who are encountering low signal intensity during mass spectrometry (MS) experiments. Here, we will explore common causes for this issue and provide systematic, field-proven strategies to diagnose and resolve them. Our approach is rooted in explaining the "why" behind each experimental choice, ensuring a deep understanding of the underlying principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing a consistently low or no signal for my 4-Methoxy-2-nitroaniline-d3 standard. Where should I start my investigation?

A low or absent signal for a deuterated standard can be alarming, but a systematic approach can quickly identify the root cause. We recommend starting with the most fundamental aspects of your experimental setup before moving to more complex possibilities.

Here is a logical workflow to begin your troubleshooting:

Caption: A logical workflow for troubleshooting low signal intensity.

Question 2: How can I be sure that my 4-Methoxy-2-nitroaniline-d3 standard itself is not the problem?

The integrity of your standard is the cornerstone of reliable analysis. Before investing significant time in instrument troubleshooting, it's crucial to confirm that the standard is viable.

Step-by-Step Protocol for Standard Integrity Check:

-

Verify Concentration and Dilution Scheme: Double-check all calculations used to prepare your working solutions from the stock standard. A simple calculation error is a common source of unexpectedly low signal.

-

Assess Solubility: 4-Methoxy-2-nitroaniline is slightly soluble in water but soluble in hot methanol.[1] Ensure your chosen solvent is appropriate and that the standard is fully dissolved. Prepare a fresh dilution from your stock in a high-purity solvent like methanol or acetonitrile and observe for any particulates.[2]

-

Consider Compound Stability: 4-Methoxy-2-nitroaniline is generally stable under normal laboratory conditions but can be incompatible with strong acids and oxidizing agents.[1] While deuteration doesn't significantly alter chemical stability, prolonged or improper storage could lead to degradation. Consider preparing a fresh stock solution from the neat material if possible.

-

Direct Infusion Analysis: If your system allows, perform a direct infusion of a freshly prepared, reasonably concentrated solution of your 4-Methoxy-2-nitroaniline-d3 standard directly into the mass spectrometer. This bypasses the LC system and provides a clear indication of whether the compound can be ionized and detected under your current MS settings.

Question 3: My standard seems fine. Could the issue be with my mass spectrometer settings? How do I optimize for this compound?

Absolutely. The mass spectrometer must be properly tuned and the method parameters optimized for the specific characteristics of 4-Methoxy-2-nitroaniline-d3. Due to its chemical structure, which includes a nitro group and an amino group, it is amenable to positive mode electrospray ionization (ESI).[3]

Key MS Parameters to Optimize:

| Parameter | Recommended Starting Point | Rationale & Troubleshooting Steps |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The amino group on the aniline ring is readily protonated. If signal is low, confirm you are in positive ion mode. |

| Precursor Ion (m/z) | Expected [M+H]⁺ | For 4-Methoxy-2-nitroaniline-d3 (C₇H₅D₃N₂O₃), calculate the expected monoisotopic mass and add the mass of a proton. Verify this m/z in your method. |

| Fragment Ions (m/z) | To be determined experimentally | Perform a product ion scan on the precursor ion to identify the most intense and stable fragment ions for Multiple Reaction Monitoring (MRM). Deuteration can sometimes alter fragmentation pathways.[4] |

| Collision Energy (CE) | 10-40 eV (instrument dependent) | Optimize by ramping the collision energy and observing the intensity of the desired product ions. |

| Source Parameters | Capillary Voltage: 3.0-4.5 kV; Gas Temp: 300-350 °C; Gas Flow: Instrument dependent | These parameters influence desolvation and ionization efficiency. Systematically vary them to find the optimal settings for your instrument.[3] |

Experimental Protocol for MS Parameter Optimization:

-

Prepare a solution of 4-Methoxy-2-nitroaniline-d3 at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Infuse this solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

In full scan mode, identify the protonated molecule [M+H]⁺.

-

Switch to product ion scan mode, selecting the [M+H]⁺ as the precursor ion.

-

Vary the collision energy in steps of 2-5 eV to find the value that yields the most intense and stable product ions.

-

Select the most abundant and specific product ions for your MRM transitions.

-

Fine-tune source parameters (e.g., capillary voltage, gas temperature, and flow rates) to maximize the signal of your chosen MRM transition.

Question 4: I've optimized my MS parameters, but the signal is still low when I inject through the LC. What should I investigate next?

If direct infusion yields a good signal but chromatographic analysis does not, the problem likely lies within the LC system or the interplay between the mobile phase and the ionization process.

Troubleshooting the LC-MS Interface:

Caption: Troubleshooting the liquid chromatography stage.

-

Mobile Phase Composition: For ESI, the mobile phase must support efficient droplet formation and desolvation.

-

Recommendation: A common and effective mobile phase for compounds like nitroanilines is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).[3] The acid aids in the protonation of the analyte, which is crucial for positive mode ESI.

-

Causality: High concentrations of non-volatile buffers (e.g., phosphate) can foul the MS source and suppress the signal.[5] Ensure you are using volatile additives like formic acid or ammonium formate.

-

-

Mobile Phase pH: The pH of the mobile phase can dramatically affect the ionization state of your analyte.[6]

-

Recommendation: With an estimated pKa of 2-3 for the amino group, maintaining a mobile phase pH below this value will ensure the analyte is predominantly in its protonated, more readily detectable form.[1] 0.1% formic acid typically provides a suitable pH.

-

Causality: If the mobile phase pH is significantly higher than the pKa, the analyte will be neutral and will not be efficiently ionized by ESI, leading to a drastic drop in signal intensity.

-

-

Chromatographic Peak Shape: Poor chromatography can lead to low signal intensity due to the analyte being diluted over a broad peak.

-

Recommendation: Inspect your chromatogram for peak tailing or excessive broadening. This could indicate secondary interactions with the column, a partially clogged system, or an inappropriate mobile phase.

-

Causality: A sharp, symmetrical peak ensures the maximum concentration of the analyte enters the MS source at a single point in time, maximizing the signal-to-noise ratio.

-

Question 5: I've confirmed my standard, MS, and LC parameters are appropriate, but my signal is suppressed only when I inject a sample matrix. What is happening?

This is a classic case of matrix effects , where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest.[7] This can lead to either ion suppression (lower signal) or ion enhancement (higher signal).[8]

Diagnosing and Mitigating Matrix Effects:

-

Post-Column Infusion Experiment: This is the definitive test for matrix effects.

-

Protocol:

-

Infuse a constant concentration of 4-Methoxy-2-nitroaniline-d3 into the MS source post-column.

-

Inject a blank matrix extract (a sample prepared without the analyte) onto the LC column.

-

Monitor the signal of the infused standard. A dip in the signal at the retention time of your analyte indicates ion suppression.

-

-

-

Mitigation Strategies:

-

Improve Sample Preparation: Employ a more rigorous sample cleanup method (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering matrix components.

-

Optimize Chromatography: Modify your LC gradient to better separate the 4-Methoxy-2-nitroaniline-d3 from the interfering compounds. A longer, shallower gradient can often resolve co-eluting species.

-

Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.

-

Question 6: Could the deuterium label on my internal standard be causing any specific issues?

While stable isotope-labeled standards are the gold standard, there are a few specific phenomena to be aware of.

-

Isotopic Exchange (Back-Exchange): Deuterons on heteroatoms (like -OH or -NH) can sometimes exchange with protons from the mobile phase, particularly if the mobile phase contains water.[9]

-

Verification: The deuterium atoms in 4-Methoxy-2-nitroaniline-d3 are typically on the methoxy group or the aromatic ring, which are generally stable and not prone to exchange. However, it is crucial to confirm the labeling position from the manufacturer's certificate of analysis. If the labels are on the amine group, back-exchange is a possibility.

-

Solution: If back-exchange is suspected and confirmed, a different deuterated analog with labels on the carbon skeleton should be used.

-

-

Differential Fragmentation: Although rare, deuteration can sometimes alter the fragmentation pattern of a molecule compared to its non-deuterated counterpart.[4]

-

Verification: If you have both the deuterated and non-deuterated standards, compare their product ion scans under identical conditions.

-

Solution: If the fragmentation is significantly different, you may need to choose a different, more stable fragment ion for your MRM transition for the deuterated standard.

-

By systematically working through these potential issues, from the simple to the complex, you can effectively diagnose and resolve the cause of low signal intensity for 4-Methoxy-2-nitroaniline-d3 in your MS experiments.

References

- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

- Tütem, E., Apak, R., & Özer, U. (2005). Effect of the temperature and mobile phase composition on the retention behavior of nitroanilines on ligand-exchange stationary phase.

-

Embrapa. (n.d.). DETECTION OF p-NITROANILINE BY LC–MS/MS IN RAW AND COOKED BROILER BREAST. Retrieved from [Link]

- Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.

-

ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Frontiers. (n.d.). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Retrieved from [Link]

-

National Institutes of Health. (2019). Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag. Retrieved from [Link]

-

PubMed. (2019). Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Stronger ESI signal for deuterated substances. Retrieved from [Link]

-

YouTube. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

ScienceDirect. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Retrieved from [Link]

-

National Institutes of Health. (2023). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Retrieved from [Link]

-

LCGC International. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). a HPLC chromatogram of p-nitroaniline (a) control and GC-MS spectra of.... Retrieved from [Link]

-

American Chemical Society. (n.d.). Hydrogen/Deuterium Exchange To Differentiate Fragment Ions from Pseudomolecular Ions by Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

ResearchGate. (2019). Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix. Retrieved from [Link]

-

CGSpace. (n.d.). MASS SPECTROMETER (MS) TROUBLESHOOTING Solutions. Retrieved from [Link]

-

LCGC International. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Retrieved from [Link]

-

Taylor & Francis. (n.d.). Full article: Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

-

MDPI. (n.d.). Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD. Retrieved from [Link]

-

ResearchGate. (2023). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Retrieved from [Link]

-

MDPI. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. Retrieved from [Link]

-

ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?. Retrieved from [Link]

-

LCGC International. (2017). Critical Evaluation of HPLC Methods: Working with Ionizable Analytes. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

Technical Support Center: A Guide to the Robust Use of Deuterated 4-Methoxy-2-nitroaniline as an Internal Standard

Welcome to the technical support center for the application of deuterated 4-Methoxy-2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals who utilize this internal standard in quantitative mass spectrometry-based assays. Here, we will explore the common pitfalls associated with its use and provide comprehensive troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental data.

Introduction: The Value and Vulnerabilities of a Deuterated Standard

Deuterated analogs are considered the gold standard for internal standards in mass spectrometry.[1] Ideally, they co-elute with the analyte, exhibit identical ionization efficiency, and compensate for variations in sample preparation and instrument response.[2][3] However, the unique chemical structure of 4-Methoxy-2-nitroaniline, an aromatic amine, presents specific challenges when its deuterated form is used. Understanding these potential issues is paramount to developing robust and reliable analytical methods.

This guide provides practical, field-proven insights into the common pitfalls of using deuterated 4-Methoxy-2-nitroaniline and offers systematic approaches to their mitigation and resolution.

Troubleshooting Guide: From Isotopic Instability to Chromatographic Chaos

This section addresses specific issues you may encounter during your experiments, their probable causes, and actionable solutions.

Issue 1: Inaccurate Quantification and Drifting Internal Standard Response

You observe inconsistent internal standard area counts across your analytical run, or the calculated concentrations of your quality control samples are inaccurate.

Potential Cause A: Hydrogen-Deuterium (H/D) Exchange

The hydrogens on the primary amine group of 4-Methoxy-2-nitroaniline are acidic and can readily exchange with protons from the solvent, particularly in aqueous mobile phases or under acidic or basic conditions.[4] This back-exchange of deuterium for hydrogen will alter the mass of the internal standard, leading to an underestimation of its concentration and, consequently, an overestimation of the analyte concentration.

Solution:

-

Mobile Phase Optimization:

-

pH Control: Maintain a neutral or near-neutral mobile phase pH to minimize acid- or base-catalyzed H/D exchange.[5]

-

Solvent Composition: Minimize the time the standard spends in an aqueous environment at elevated temperatures. Consider using aprotic solvents where feasible in your sample preparation.

-

-

Temperature Control: Keep the autosampler and column compartment at a low, controlled temperature (e.g., 4-10 °C) to reduce the rate of exchange.[6]

-

Positional Labeling: When sourcing your deuterated standard, opt for one with deuterium labels on the aromatic ring or the methoxy group, as these are generally more stable than those on the amine group.[3]

Potential Cause B: Isotopic Impurity of the Standard

The deuterated standard may contain a significant percentage of the unlabeled analyte (isotopologue d0) or partially labeled isotopologues (e.g., d1, d2 if it's a d3 standard).[7] This can lead to an overestimation of the internal standard signal and inaccurate quantification.

Solution:

-

Certificate of Analysis (CofA) Review: Always scrutinize the CofA for isotopic purity. A standard with ≥98% isotopic enrichment is recommended.[8]

-

High-Resolution Mass Spectrometry (HRMS) Analysis: If in doubt, verify the isotopic distribution of the standard using HRMS. This will allow you to quantify the percentage of each isotopologue.

-

Correction for Isotopic Contribution: If a significant amount of unlabeled analyte is present in the standard, its contribution to the analyte signal must be subtracted, especially at the lower limit of quantification (LLOQ).

Potential Cause C: In-Source Transformation or Degradation

4-Methoxy-2-nitroaniline can be susceptible to in-source reduction of the nitro group, particularly under certain electrospray ionization (ESI) conditions. If the deuterated standard and the analyte exhibit different susceptibilities to this transformation, it can lead to inconsistent responses.

Solution:

-

Optimization of MS Source Parameters: Carefully tune the ESI source parameters, such as capillary voltage and source temperature, to minimize in-source reactions.

-

Mobile Phase Additives: The choice of mobile phase additives can influence ionization and in-source stability.[9][10] Experiment with different additives (e.g., ammonium formate vs. formic acid) to find conditions that promote stable ionization for both the analyte and the internal standard.

Frequently Asked Questions (FAQs)

Q1: At which positions should the deuterium labels be on the 4-Methoxy-2-nitroaniline molecule for optimal stability?

A1: For maximum stability against H/D exchange, deuterium labels should be placed on the aromatic ring or the methoxy group. The hydrogens on the primary amine group are labile and prone to exchange with protons from the solvent. Therefore, a standard like 4-Methoxy-d3-2-nitroaniline (with deuteration on the methoxy group) or a ring-deuterated version would be preferable to an amine-deuterated one.

Q2: What are the ideal storage conditions for a deuterated 4-Methoxy-2-nitroaniline standard?

A2: To prevent degradation and H/D exchange, the standard should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[11] For long-term storage, keeping the standard at -20°C or below is recommended.[12] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Q3: My deuterated internal standard has a slightly different retention time than the native analyte. Is this a problem?

A3: A small, consistent shift in retention time (isotopic shift) can sometimes be observed between a deuterated standard and the native analyte, especially with a high degree of deuteration. This is generally not a problem as long as the shift is consistent and the peaks are chromatographically resolved from any interferences. However, a drifting or inconsistent retention time difference could indicate a problem with the chromatographic system or differential interactions of the analyte and standard under varying conditions.[13]

Q4: Can I use a different deuterated nitroaniline as an internal standard for 4-Methoxy-2-nitroaniline?

A4: While it is best practice to use the deuterated analog of the analyte of interest, a structurally similar compound (a surrogate internal standard) can sometimes be used if a deuterated version of the analyte is unavailable. However, this approach is less ideal as the surrogate may not perfectly mimic the analyte's behavior during sample preparation, chromatography, and ionization, potentially leading to less accurate results.[11]

Q5: How can I check for potential impurities in my deuterated 4-Methoxy-2-nitroaniline standard?

A5: A good starting point is to review the synthesis route of the standard, if available. Common impurities could include isomers (e.g., 2-Methoxy-4-nitroaniline) or starting materials from the synthesis.[14][15] You can analyze the standard by LC-MS or GC-MS to look for unexpected peaks. High-resolution mass spectrometry can help in identifying the elemental composition of these impurities.

Experimental Protocols

Protocol 1: Assessment of H/D Exchange Stability

This protocol allows for the evaluation of the stability of the deuterated standard under your specific analytical conditions.

-

Prepare a solution of the deuterated 4-Methoxy-2-nitroaniline in your initial mobile phase composition.

-

Incubate the solution under different conditions that mimic your analytical workflow (e.g., at room temperature for the duration of a typical analytical run, and at the temperature of your autosampler).

-

Analyze the incubated solutions by LC-MS at different time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Monitor the mass spectra for any changes in the isotopic distribution. A decrease in the abundance of the fully deuterated isotopologue and an increase in the abundance of partially deuterated or non-deuterated species indicates H/D exchange.

| Incubation Time (hours) | % Abundance of Fully Deuterated Ion | % Abundance of (M-1) Ion | % Abundance of (M-2) Ion |

| 0 | 99.5 | 0.4 | 0.1 |

| 4 | 98.0 | 1.8 | 0.2 |

| 8 | 96.5 | 3.2 | 0.3 |

| 24 | 92.0 | 7.5 | 0.5 |

| This is an example data table. Your results will vary based on your specific conditions. |

Protocol 2: Verification of Isotopic Purity

This protocol outlines a method to verify the isotopic purity of your deuterated standard.

-

Prepare a dilute solution of the deuterated standard in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into a high-resolution mass spectrometer.

-

Acquire a high-resolution mass spectrum of the standard.

-

Determine the relative abundance of the different isotopologues (e.g., d0, d1, d2, d3). The isotopic purity is the percentage of the desired deuterated isotopologue relative to the sum of all isotopologues.

Visualizations

Workflow for Troubleshooting Internal Standard Variability

Caption: A logical workflow for diagnosing and resolving issues with deuterated 4-Methoxy-2-nitroaniline internal standard performance.

Potential Pitfalls in Using Deuterated 4-Methoxy-2-nitroaniline

Caption: A summary of the primary challenges to consider when using deuterated 4-Methoxy-2-nitroaniline as an internal standard.

References

- Benchchem. (2025). A Technical Guide to 4-Methoxy-2-nitroaniline: Suppliers, Purity, and Experimental Protocols.

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from ResolveMass Laboratories Inc. [Link]

- AptoChem. (2008). Deuterated internal standards and bioanalysis.

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Video]. YouTube. [Link]

- Benchchem. (2025). A Comparative Analysis of 4-Methoxy-2-nitroaniline and Its Isomers: A Guide for Researchers.

- Benchchem. (2025). Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline.

- KCAS Bio. (2017). The Value of Deuterated Internal Standards.

- International Journal of Mass Spectrometry. (n.d.). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes.

- Benchchem. (2025). Application Notes and Protocols for the Analysis of 2-Methyl-4-nitroaniline in Environmental Samples using 2-Methyl-4-nitroanili.

- Chiang Mai J. Sci. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in semi-micro HPLC.

- Almac. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Benchchem. (2025). Application Notes and Protocols for the Purification of 4-Methoxy-2-nitroaniline by Crystallization.

- Lamping, M. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?

- Owen, L. J., et al. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry.

- Journal of Labelled Compounds and Radiopharmaceuticals. (n.d.). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid.

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter

- Wieling, J. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis.

- Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mobile phase effects on the separations of substituted anilines with a beta-cyclodextrin-bonded column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isotope.com [isotope.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. reddit.com [reddit.com]

- 12. Mild and selective hydrogen-deuterium exchange for aromatic hydrogen of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Enhancing ionization efficiency for 4-Methoxy-2-nitroaniline-d3 in ESI-MS

A Guide to Enhancing ESI-MS Ionization Efficiency

Welcome to the technical support guide for the analysis of 4-Methoxy-2-nitroaniline-d3 (MNA-d3) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource, designed for researchers and analytical scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to move beyond simple protocols to explain the underlying chemical principles that govern ionization, empowering you to make informed decisions during method development and troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about MNA-d3 and its behavior in an ESI source.

Q1: Why is my 4-Methoxy-2-nitroaniline-d3 signal intensity so low in positive ion ESI-MS?

A: The low signal intensity of MNA-d3 is primarily due to its inherently low basicity. The chemical structure contains two key functional groups that work against efficient protonation ([M+H]⁺ formation):

-

The Amino Group (-NH₂): While anilines are basic, the presence of a strong electron-withdrawing group on the aromatic ring significantly reduces the electron density on the nitrogen atom, making it a much weaker proton acceptor.

-

The Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group. Through resonance and inductive effects, it pulls electron density away from the benzene ring and, consequently, from the amino group.

This electronic effect results in a very low pKa for the conjugate acid of the amine, estimated to be in the range of 2-3[1]. In a typical reversed-phase mobile phase (e.g., water/methanol with 0.1% formic acid, pH ~2.7), the analyte exists in a delicate equilibrium between its neutral and protonated forms. There is often insufficient protonation to yield a strong ESI signal.

Q2: What are the key physicochemical properties I should be aware of for this analyte?

A: Understanding the properties of the non-deuterated analogue, 4-Methoxy-2-nitroaniline, is essential for method development. The deuterated version will have nearly identical chemical properties but a different mass.

| Property | Value | Significance for ESI-MS Analysis |

| Molecular Formula | C₇H₅D₃N₂O₃ | The base structure for mass calculation. |

| Molecular Weight | 171.17 g/mol | The accurate mass will be slightly different based on exact deuterium incorporation. The non-deuterated MW is 168.15 g/mol [1]. |

| Appearance | Orange to red crystalline powder[1] | Affects how you prepare standards. |

| pKa (estimated) | ~2-3[1] | Critically important. Explains the difficulty in protonation and the need for careful mobile phase pH control. |

| Solubility | Slightly soluble in water, soluble in hot methanol[1]. | Guides solvent selection for stock solutions and mobile phases. |

Q3: My deuterated internal standard (MNA-d3) shows a different response factor than the non-deuterated analyte. Is this normal?

A: While ideally a deuterated internal standard (IS) should have the same ionization response as the analyte, it is not uncommon to observe minor differences[2]. However, significant variations can occur due to:

-

Isotope Effects: The presence of deuterium can subtly alter fragmentation pathways in the ESI source or collision cell (in MS/MS)[3]. A C-D bond is stronger than a C-H bond, which can make certain fragmentation channels less favorable, potentially stabilizing the precursor ion or altering the ratio of fragment ions compared to the analyte.

-

Positional Isomerism of Deuterium: If the deuterium atoms are located near the site of protonation or fragmentation, the isotope effect can be more pronounced.

-

Purity Issues: Ensure both the analyte and the IS are of high purity. Impurities can co-elute and cause ion suppression.

It is crucial that the response of the IS tracks that of the analyte reproducibly across the calibration range, even if the absolute response is different.

Q4: Should I consider negative ion mode for this compound?

A: Absolutely. While amines are typically analyzed in positive ion mode, the structure of MNA-d3 makes it a strong candidate for negative ion mode analysis ([M-H]⁻). The nitro group and the overall aromatic system can stabilize a negative charge. The amino group proton is sufficiently acidic to be abstracted under basic mobile phase conditions. It is highly recommended to test both polarities during initial method development; you may find that negative mode provides superior sensitivity and stability.

Part 2: Troubleshooting Guide: Low Signal Intensity & Poor Performance

This guide provides a systematic approach to diagnosing and solving common issues encountered during the analysis of 4-Methoxy-2-nitroaniline-d3.

Issue 1: Very Low or No Signal for [M+H]⁺

Potential Cause A: Inadequate Mobile Phase Protonation

Your mobile phase is not acidic enough to efficiently protonate the weakly basic aniline nitrogen.

Solution: Systematic Mobile Phase Optimization

The goal is to lower the mobile phase pH well below the analyte's pKa to favor the protonated state.

Experimental Protocol: Mobile Phase Additive Screening

-

Baseline: Prepare a mobile phase of 50:50 Methanol:Water. Infuse a 1 µg/mL solution of MNA-d3 directly into the mass spectrometer and record the signal intensity.

-

Step 1 (Formic Acid): Add 0.1% formic acid (pH ~2.7) to the mobile phase. Allow the system to equilibrate and record the signal. Increase to 0.2% and re-evaluate.

-

Step 2 (Acetic Acid): If formic acid is insufficient, try 0.1% and 0.2% acetic acid. While less acidic, it can sometimes offer different ionization characteristics.

-

Step 3 (Trifluoroacetic Acid - Use with Caution): Prepare a 0.05% TFA solution (pH < 2). TFA is a strong ion-pairing agent and can cause significant ion suppression, but it is very effective at protonation. It may require thorough column flushing afterward.

-

Evaluate: Compare the signal-to-noise ratio for the [M+H]⁺ ion under each condition to select the optimal additive.

Potential Cause B: In-Source Fragmentation

The energy in the ESI source is too high, causing the protonated molecule to fragment before it is detected. The [M+H]⁺ ion is formed but immediately breaks apart.

Solution: Cone/Fragmentor Voltage Optimization

You must reduce the voltages that accelerate ions between the atmospheric pressure region and the mass analyzer. This is one of the most critical parameters for preventing fragmentation of delicate molecules[4].

Experimental Protocol: Cone Voltage Optimization

-

Initial Setup: Using your best mobile phase from the previous experiment, infuse a 1 µg/mL solution of MNA-d3. Set other source parameters (e.g., capillary voltage, gas flow, temperature) to moderate, standard values.

-

Set Low Voltage: Set the cone (or fragmentor/nozzle) voltage to a very low value (e.g., 10 V). You should see a weak but stable signal for the [M+H]⁺ ion.

-

Ramp the Voltage: Increase the cone voltage in small increments (e.g., 5 V steps). Record the intensity of the [M+H]⁺ precursor ion and any potential fragment ions at each step.

-

Identify Optimum: You will observe the [M+H]⁺ signal increase to a maximum and then begin to decrease as fragmentation starts to dominate. The optimal cone voltage is the value that provides the highest intensity for the [M+H]⁺ ion before significant fragmentation occurs.

Visualization: Troubleshooting Workflow for Low Signal

The following diagram outlines a logical workflow for addressing low signal intensity.

Caption: A systematic workflow for ESI-MS method development.

References

- An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-2-nitroaniline. Benchchem.

- 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793. PubChem.

- A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health (NIH).

- Some advice about how to reduce the fragmentation in ESI mass spectrometry? ResearchGate.

- LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC.

- Stronger ESI signal for deuterated substances. Chemistry Stack Exchange.

- Deuterated internal standards and bioanalysis by AptoChem. AptoChem.

- Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. National Institutes of Health (NIH).

Sources

Validation & Comparative

Performance Characteristics of 4-Methoxy-2-nitroaniline-d3 in Bioanalytical Assays

Executive Technical Summary

In the quantitative analysis of 4-Methoxy-2-nitroaniline (4M2NA) —a genotoxic impurity and degradation product of azo pigments (e.g., Pigment Yellow 74)—the choice of internal standard (IS) is the single most critical factor determining assay robustness.

While structural analogs (e.g., 2-nitroaniline) are often used due to cost, they fail to adequately compensate for the variable matrix effects inherent in complex biological samples like plasma or tissue homogenates. This guide delineates the performance characteristics of 4-Methoxy-2-nitroaniline-d3 , demonstrating why it is the requisite tool for regulatory-compliant LC-MS/MS assays.

The Verdict: The d3-labeled isotopolog provides a normalized Matrix Factor (MF) approaching 1.0, ensuring that ionization suppression/enhancement affects the analyte and IS equally, a requirement for meeting FDA/EMA M10 validation guidelines.

The Analytical Challenge: 4M2NA

4-Methoxy-2-nitroaniline is a substituted aniline with significant toxicological implications, including potential mutagenicity and hematotoxicity.[1] Accurate quantification at trace levels (ng/mL) is required for:

-

Pharmaceutical Impurity Profiling: Monitoring degradation of drug intermediates.

-

Food Safety: Detecting residues in poultry (metabolite of dinitrocarbanilide).

-

Toxicology: Assessing occupational exposure to dye precursors.

The Problem: Matrix Effects

In Electrospray Ionization (ESI), co-eluting phospholipids and endogenous amines compete for charge. If the Internal Standard does not co-elute exactly with the analyte, it experiences a different ionization environment, leading to quantification errors.[2]

Comparative Performance Analysis

The following table contrasts the performance of the d3-labeled standard against common alternatives.

Table 1: Internal Standard Performance Matrix

| Feature | 4-Methoxy-2-nitroaniline-d3 (Recommended) | Structural Analog (e.g., 2-Nitroaniline) | External Standardization (No IS) |

| Retention Time (RT) | Matches Analyte (± 0.02 min)* | Shifts significantly (> 0.5 min) | N/A |

| Matrix Effect Compensation | Excellent. Co-elution ensures identical suppression. | Poor. Elutes in a different suppression zone. | None. Highly susceptible to matrix variability. |

| Recovery Correction | Compensates for extraction losses. | Partial compensation (different solubility). | No compensation. |

| Linearity (r²) | Typically > 0.999 | 0.98 – 0.99 | < 0.98 (in matrix) |

| Regulatory Risk | Low (Compliant with FDA M10). | High (Requires justification of cross-validation). | Critical Failure. |

*Note: Deuterated compounds may exhibit a slight RT shift (Deuterium Isotope Effect) on high-efficiency UPLC columns, typically eluting slightly earlier than the protium form. This is negligible for d3-labeling but must be monitored.

Mechanistic Deep Dive: The "d3" Advantage

The Deuterium Isotope Effect

The d3-analog replaces three hydrogen atoms on the methoxy group (-OCH₃ → -OCD₃) with deuterium.

-

Chemical Stability: The C-D bond is shorter and stronger than the C-H bond, preventing back-exchange during extraction.

-

Chromatographic Behavior: On Reverse Phase (C18) columns, deuterated isotopologs are slightly less lipophilic. For 4-Methoxy-2-nitroaniline-d3, this results in a marginal negative retention time shift (

RT

Mechanism of Error Correction

The following diagram illustrates how the d3-IS corrects for signal suppression that would otherwise invalidate the data.

Caption: Figure 1. Mechanism of Matrix Effect Compensation. The d3-IS co-elutes with the analyte and matrix interferences, ensuring that the ratio of Analyte/IS remains constant despite signal suppression. Structural analogs elute separately, failing to correct for the suppression.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed for self-validation. It assumes a standard Triple Quadrupole MS system.

Materials

-

Internal Standard: 4-Methoxy-2-nitroaniline-d3 (Methyl-d3).

-

Matrix: Blank Plasma or Chicken Muscle Homogenate.